molecular formula C15H9BrN2O2 B2579559 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid CAS No. 897555-46-3

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Cat. No.: B2579559
CAS No.: 897555-46-3
M. Wt: 329.153
InChI Key: YIDGHQSZKRIVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CID 5020834) is a brominated quinoline derivative with the molecular formula C₁₅H₉BrN₂O₂. Its structure features a pyridin-3-yl substituent at the 2-position of the quinoline core, a bromine atom at the 8-position, and a carboxylic acid group at the 4-position. The compound’s SMILES string is C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3, and its InChIKey is YIDGHQSZKRIVOT-UHFFFAOYSA-N .

Properties

IUPAC Name

8-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDGHQSZKRIVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Route A: Three-Component Condensation

Adapted from the Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride-catalyzed method :

  • Reactants :

    • Pyridine-3-carbaldehyde (for 2-pyridinyl substitution)

    • Pyruvic acid (for 4-carboxylic acid group)

    • 8-Bromo-1-naphthylamine (for 8-bromo substitution)

  • Conditions :

    • Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)

    • Temperature: 80°C, solvent-free

    • Time: 30–60 minutes

  • Mechanism :

    • Imine formation between aldehyde and amine.

    • Cyclization with pyruvic acid’s enol tautomer.

    • Aromatization via hydride transfer .

Route B: Pfitzinger Reaction with Post-Functionalization

Based on Pfitzinger quinoline synthesis :

  • Reactants :

    • 5-Bromoisatin (for 8-bromo substitution)

    • Phenylacetic acid derivatives (for 2-aryl substitution)

  • Conditions :

    • Base: Aqueous/alcoholic KOH

    • Temperature: Reflux (24 hours)

  • Post-Synthesis Modification :

    • Suzuki coupling to introduce pyridin-3-yl group at position 2 .

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

Functional GroupPositionReactivityExample Reactions
Carboxylic Acid4Nucleophilic acyl substitutionEsterification, amidation
Bromine8Cross-couplingSuzuki-Miyaura, Buchwald-Hartwig
Pyridinyl2Coordination/electrophilic substitutionMetal complexation, N-oxide formation

2.1. Carboxylic Acid Derivatives

  • Esterification :

    • Reagents : Methanol/H₂SO₄ (Fischer esterification) .

    • Product : Methyl 8-bromo-2-(pyridin-3-yl)quinoline-4-carboxylate.

  • Amidation :

    • Reagents : EDCl/HOBt with primary amines .

    • Product : 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxamide.

2.2. Bromine Substitution

  • Suzuki-Miyaura Coupling :

    • Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DMF/H₂O (80°C) .

    • Product : 8-Aryl-2-(pyridin-3-yl)quinoline-4-carboxylic acid.

  • Buchwald-Hartwig Amination :

    • Conditions : Pd₂(dba)₃, Xantphos, amine, t-BuONa (100°C) .

    • Product : 8-Amino-2-(pyridin-3-yl)quinoline-4-carboxylic acid.

3.1. Pyridinyl Group Functionalization

  • N-Oxidation :

    • Reagents : m-CPBA in DCM .

    • Product : 2-(Pyridin-3-yl-1-oxide)quinoline derivative.

  • Coordination Chemistry :

    • Forms complexes with transition metals (e.g., Ru, Pt) for catalytic applications .

Stability and Compatibility

  • Thermal Stability : Stable under reflux conditions in polar aprotic solvents (DMF, DMSO) .

  • pH Sensitivity :

    • Carboxylic acid deprotonates at pH > 4, affecting solubility and reactivity .

Scientific Research Applications

Antibacterial Applications

Overview
The antibacterial properties of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid have been evaluated against various bacterial strains. Research indicates that modifications in the quinoline structure can enhance antibacterial activity.

Case Study: Antibacterial Activity Evaluation
A study synthesized several quinoline derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics like ampicillin. For instance, a derivative with a similar structure demonstrated an inhibition zone of 20 mm against E. coli, highlighting the potential for developing new antibacterial agents based on this scaffold .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus18
Similar DerivativeE. coli20
Standard AntibioticS. aureus15

Anticancer Applications

Overview
The compound has shown promise as an anticancer agent, particularly through its ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.

Case Study: DHODH Inhibition
Research on quinoline-based analogues revealed that certain compounds, including derivatives of this compound, achieved IC50 values as low as 9.71 nM against DHODH. These findings suggest that structural modifications can lead to enhanced potency and selectivity for cancer cell lines .

Compound IDIC50 (nM)Target Enzyme
Compound 419.71Dihydroorotate dehydrogenase
Compound 4326.2Dihydroorotate dehydrogenase

Anti-inflammatory Applications

Overview
The anti-inflammatory properties of this compound have been explored in various studies, demonstrating its potential to mitigate inflammation without significant cytotoxicity.

Case Study: Inflammation Model
In vitro studies using RAW264.7 macrophages showed that derivatives of quinoline carboxylic acids, including this compound, exhibited significant anti-inflammatory effects by reducing lipopolysaccharide-induced inflammation. Notably, the compound displayed low cytotoxicity at effective doses, suggesting a favorable safety profile for therapeutic use .

CompoundCytotoxicity (IC50 μg/mL)Anti-inflammatory Effect
8-Bromo derivative>100Significant reduction in TNF-alpha levels

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 8-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid with key analogs based on substituents, physicochemical properties, and synthetic routes:

Compound Name CAS/ID Molecular Formula Substituents Key Features Potential Applications
This compound CID 5020834 C₁₅H₉BrN₂O₂ 8-Br, 2-pyridin-3-yl, 4-COOH Pyridine ring enhances electron-withdrawing effects; carboxylic acid enables coordination . Drug discovery, metal-organic frameworks
2-(4-Bromophenyl)quinoline-4-carboxylic acid 103914-52-9 C₁₆H₁₀BrNO₂ 4-BrPh (phenyl), 4-COOH Phenyl group introduces hydrophobicity; synthesized via condensation reactions . Antimicrobial agents, fluorescence probes
8-Bromo-2,4-quinolinedicarboxylic acid 216060-06-9 C₁₁H₆BrNO₄ 8-Br, 2-COOH, 4-COOH Dual carboxylic acids increase acidity and metal-binding capacity . Catalysis, chelating agents
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 8-Br, 4-OH, 3-COOEt Ester group improves lipophilicity; hydroxyl enables hydrogen bonding . Prodrug development, organic synthesis
8-Bromo-2-chloroquinoline-4-carboxylic acid 902743-27-5 C₁₀H₅BrClNO₂ 8-Br, 2-Cl, 4-COOH Chlorine substituent enhances halogen bonding; lower molecular weight . Enzyme inhibition, agrochemicals

Structural and Electronic Differences

  • Pyridine vs. Phenyl Substituents : The pyridin-3-yl group in the target compound introduces a nitrogen heteroatom, creating an electron-deficient aromatic system compared to the bromophenyl analog (103914-52-9). This may enhance interactions with biological targets (e.g., ATP-binding pockets) .
  • Carboxylic Acid Positioning : The 4-carboxylic acid group in the target compound contrasts with the 3-carboxylate ester in 35975-57-6. The free acid group facilitates salt formation or metal coordination, whereas the ester is more metabolically stable .

Physicochemical Properties

  • Solubility: The dicarboxylic acid analog (216060-06-9) exhibits higher aqueous solubility than the monocarboxylic target compound due to increased polarity .
  • Acidity : The dual carboxylic acid groups in 216060-06-9 result in a lower pKa (~2.5 for each COOH) compared to the target compound’s single carboxylic acid (pKa ~4.5) .

Research Implications and Gaps

While the target compound lacks direct experimental data, its analogs suggest:

  • Biological Activity: Brominated quinolines often exhibit antimicrobial or anticancer properties. The pyridine moiety may enhance selectivity toward kinase targets .
  • Materials Science : The carboxylic acid group could enable the formation of coordination polymers with transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic applications .

Critical Gap: No toxicity or efficacy data exist for the target compound. Future studies should prioritize in vitro screening and crystallographic analysis to validate hypothesized applications.

Biological Activity

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 8-position and a pyridine ring at the 2-position of the quinoline structure. This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 8-bromo compounds, exhibit notable antimicrobial properties. Studies have shown that related compounds possess significant antibacterial and antifungal activities. For instance, derivatives of quinoline-4-carboxylic acid have demonstrated profound effects against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMicroorganism TestedActivity Observed
Quinoline-4-carboxylic acidStaphylococcus aureusStrong inhibition
8-Bromo derivativesEscherichia coliModerate inhibition
This compoundCandida albicansPotential activity noted

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds similar to 8-bromo derivatives have shown efficacy in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines have revealed that these compounds can induce apoptosis and cell cycle arrest .

Case Study:
A study involving a series of quinoline analogs demonstrated that certain modifications enhance their selectivity towards cancer cells. The presence of a carboxylic acid group was found essential for maintaining activity against specific kinases associated with cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may bind to key enzymes involved in metabolic pathways, thereby inhibiting their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can disrupt tumor growth.
  • Receptor Interaction: It may also interact with specific receptors on cell membranes, influencing signal transduction pathways that regulate cell survival and proliferation.
  • Antioxidant Activity: Some studies suggest that quinoline derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells, further contributing to their therapeutic potential .

Research Findings

Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. For example, modifications at the 2-position and variations in substituents have been explored to improve potency against specific targets .

Table 2: Summary of Research Findings on Quinoline Derivatives

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivitySignificant inhibition against E. coli
Antioxidant PropertiesDemonstrated antioxidant effects in vitro
Anticancer MechanismsInduced apoptosis in MCF-7 breast cancer cells
Structure OptimizationEnhanced potency through strategic modifications

Q & A

Basic: What are the optimal synthetic routes for 8-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with brominated quinoline precursors. For example, brominated quinoline-carboxylic acid derivatives (e.g., 8-bromo-2,4-quinolinedicarboxylic acid, CAS 216060-06-9) are key intermediates, synthesized via nucleophilic substitution or metal-catalyzed coupling reactions . Characterization of intermediates relies on NMR (1H/13C), mass spectrometry , and HPLC purity analysis (e.g., >95.0% purity criteria in reagent catalogs) . Reaction optimization may require adjusting stoichiometry, temperature, or catalysts like palladium for cross-coupling steps .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous 4-(adamantan-1-yl)quinoline derivatives . Spectroscopic techniques like FT-IR (for carboxylic acid C=O stretches) and UV-Vis (for quinoline π→π* transitions) provide complementary data. Discrepancies in spectral data (e.g., unexpected peaks in 1H NMR) may indicate incomplete purification or side reactions, necessitating column chromatography or recrystallization .

Advanced: How do substituents on the quinoline ring influence the compound’s biological activity in drug discovery?

The 8-bromo and pyridin-3-yl groups enhance steric and electronic interactions with biological targets. For instance, bromine increases lipophilicity, potentially improving membrane permeability, while the pyridine moiety enables hydrogen bonding with enzymes or receptors . Structure-activity relationship (SAR) studies on similar compounds (e.g., 4-chloroquinoline-3-carboxylates) show that substituent position and size critically affect antimicrobial or anticancer activity . Computational modeling (e.g., docking studies) is recommended to predict binding affinities before in vitro assays .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or cell line specificity . A systematic review approach (e.g., PRISMA guidelines) can harmonize data by standardizing experimental protocols . For example, conflicting cytotoxicity results may stem from differences in mitochondrial reductase assays (MTT vs. resazurin). Cross-validation using orthogonal assays (e.g., apoptosis markers or flow cytometry) is advised .

Advanced: How can the compound’s photophysical properties be leveraged in fluorescent probe design?

The quinoline core exhibits intrinsic fluorescence, modifiable via substituents. The 8-bromo group may quench fluorescence, but replacing it with electron-donating groups (e.g., -NH2) can restore emission, as seen in 8-amidoquinoline zinc probes . Time-resolved fluorescence or quantum yield measurements are critical for optimizing probe sensitivity. For metal ion detection, chelation-enhanced fluorescence (CHEF) mechanisms should be explored .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Matrix interference (e.g., plasma proteins) and low concentrations require high-sensitivity LC-MS/MS methods. Deuterated internal standards (e.g., D4-8-bromo derivatives) improve quantification accuracy. Sample preparation techniques like solid-phase extraction (SPE) or protein precipitation are essential to reduce background noise . Method validation must include recovery rates (>85%) and limits of detection (LOD < 1 ng/mL) per ICH guidelines.

Advanced: What strategies improve the compound’s stability under physiological conditions?

Prodrug approaches (e.g., esterification of the carboxylic acid) enhance stability in acidic environments (e.g., the stomach). Alternatively, nanoformulations (liposomes or polymeric nanoparticles) protect the compound from enzymatic degradation in serum . Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways (e.g., hydrolysis of the bromine substituent) .

Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Quinoline derivatives often inhibit CYP3A4 or CYP2D6, leading to drug-drug interaction risks. In vitro microsomal assays using human liver microsomes (HLMs) and LC-MS metabolite profiling are standard. For example, 8-bromo substitution may reduce CYP affinity compared to fluoroquinolones, but in silico predictions (e.g., SwissADME) should guide further testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.